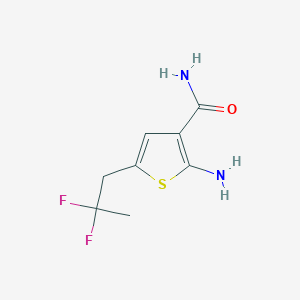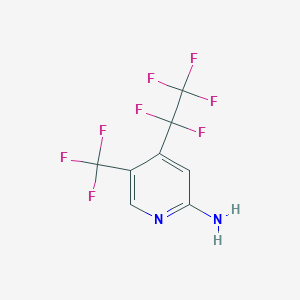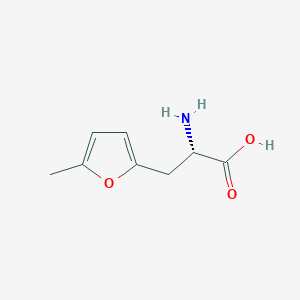
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with a methyl group at the 5-position. The compound also contains an amino group and a carboxylic acid group, making it an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the use of starting materials such as 5-methylfurfural and amino acids. The reaction typically involves the formation of an imine intermediate, followed by reduction and subsequent hydrolysis to yield the desired amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxylic acid group allow it to participate in hydrogen bonding and electrostatic interactions, which can influence its binding affinity and activity. The furan ring may also contribute to its overall chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(5-methylthiophen-2-yl)propanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
(2S)-2-amino-3-(5-methylpyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The furan ring’s aromaticity and oxygen atom contribute to its unique behavior in chemical reactions and potential biological activity.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
JBENSHRUWWZMCL-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
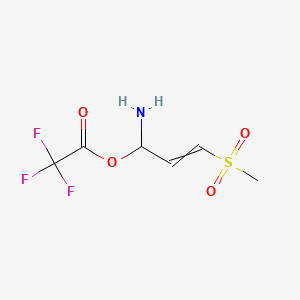
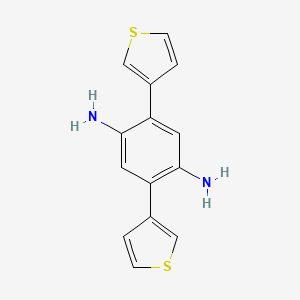
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756735.png)
![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)


![2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756748.png)
![methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate](/img/structure/B11756763.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756774.png)
![tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11756787.png)
